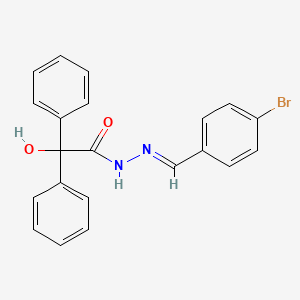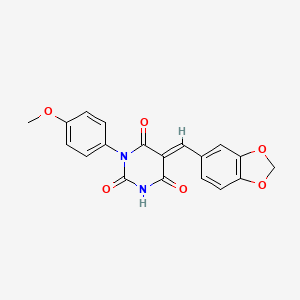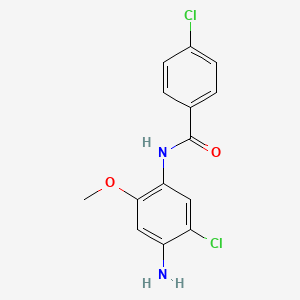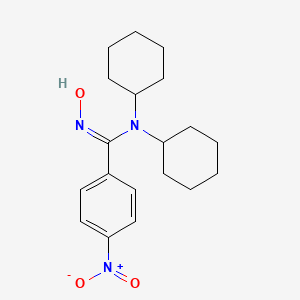![molecular formula C23H20N2O4 B3839441 N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide, commonly known as HAV, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HAV belongs to the class of compounds known as hydroxamic acids, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of HAV is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, HAV has also been found to exhibit anti-inflammatory and anti-viral properties. HAV has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. HAV has also been found to inhibit the replication of several viruses, including hepatitis B and C viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HAV is its high potency and specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, HAV has several limitations that need to be addressed before it can be used in clinical settings. One of the major limitations is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity towards normal cells, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for HAV research, including the development of more efficient synthesis methods, the evaluation of its potential as a combination therapy with other anti-cancer agents, and the investigation of its potential applications in other diseases, such as inflammatory and viral diseases. Additionally, the development of HAV analogs with improved solubility and selectivity towards cancer cells could lead to the development of more effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
HAV has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that HAV exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. HAV has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity towards normal cells.
Eigenschaften
IUPAC Name |
N-[(Z)-3-(3-hydroxyanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-29-21-13-6-5-10-17(21)14-20(25-22(27)16-8-3-2-4-9-16)23(28)24-18-11-7-12-19(26)15-18/h2-15,26H,1H3,(H,24,28)(H,25,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVHHHFIWDOHRT-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)NC2=CC(=CC=C2)O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C(=O)NC2=CC(=CC=C2)O)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(3-hydroxyanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-6-[({2-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839361.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N,N-diethyl-4-nitrobenzenecarboximidamide](/img/structure/B3839367.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B3839372.png)
![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-bromo-2-furyl)acrylonitrile](/img/structure/B3839389.png)



![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3839424.png)
![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![ethyl 2-{2-[(4-ethylphenyl)(hydroxy)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B3839454.png)